molecular formula C11H15BrN2O4S2 B2697252 1-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide CAS No. 946300-70-5

1-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Cat. No.: B2697252
CAS No.: 946300-70-5
M. Wt: 383.28
InChI Key: JGVBOWYNMJIWBC-UHFFFAOYSA-N
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Description

1-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a quinoline derivative followed by sulfonation and subsequent methylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

1-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized quinoline derivatives.

Scientific Research Applications

1-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-bromo-2,3-dimethyl-4-(methylsulfonyl)benzene
  • N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide

Uniqueness

1-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O4S2/c1-19(15,16)14-6-2-3-9-4-5-10(7-11(9)14)13-20(17,18)8-12/h4-5,7,13H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVBOWYNMJIWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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